N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt Rilmenidine is an antihypertensive agent. It binds to imidazole receptors in bovine rostral ventrolateral medulla homogenates (Ki = 6.1 nM), as well as α2-adrenergic receptors in bovine prefrontal cortex homogenates (Ki = 87 nM). Rilmenidine induces hypotension and bradycardia in anesthetized rats (ED50s = 0.25 and 0.35 mg/kg, respectively). It also reduces mean arterial pressure and renal sympathetic nerve activity in a rabbit model of renal hypertension induced by a renal artery clip when administered at a dose of 2.5 mg/kg. Rilmenidine (1 µM) increases levels of LC3-II, a marker of autophagy, in PC12 cells. Formulations containing rilmenidine have been used in the treatment of hypertension.

Brand Name: Vulcanchem
CAS No.: 207572-68-7
VCID: VC0106548
InChI: InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES: C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O
Molecular Formula: C24H36N4O6
Molecular Weight: 476.6 g/mol

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt

CAS No.: 207572-68-7

Cat. No.: VC0106548

Molecular Formula: C24H36N4O6

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt - 207572-68-7

Specification

CAS No. 207572-68-7
Molecular Formula C24H36N4O6
Molecular Weight 476.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Standard InChI Key LZFATBMLSYHRTC-WXXKFALUSA-N
Isomeric SMILES C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O
SMILES C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structure

Basic Identification

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt represents the hemifumarate salt form of rilmenidine. The compound is registered with CAS number 207572-68-7 and is also identified in chemical databases as a 2:1 salt with fumaric acid . The following table summarizes its basic identification parameters:

ParameterValue
CAS Number207572-68-7
Molecular FormulaC24H36N4O6
Molecular Weight476.6 g/mol
IUPAC Name(E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Creation Date2010-03-29
Modification Date2025-03-08

The molecular formula indicates that the compound consists of a complex structure comprising 24 carbon atoms, 36 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . This specific molecular composition contributes to its distinctive pharmacological properties and mechanisms of action within biological systems.

Structural Descriptors

The compound can be described using various chemical notations that precisely define its molecular structure. These standardized descriptors allow for unambiguous identification in chemical databases and scientific literature. The hemifumarate salt contains two molecules of rilmenidine per molecule of fumaric acid, creating a stable crystalline structure.

Descriptor TypeValue
InChIInChI=1S/2C10H16N2O.C4H4O4/c21-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h27-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyLZFATBMLSYHRTC-WXXKFALUSA-N
SMILESC1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O

The core structure consists of a 4,5-dihydro-1,3-oxazol-2-amine moiety with a dicyclopropylmethyl substituent attached to the nitrogen atom of the amine group . The compound's structure features two cyclopropyl rings connected to a central methyl carbon that links to the oxazolamine structure, creating a unique spatial arrangement that enables specific receptor interactions.

Physicochemical Properties

Physical Characteristics

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt exhibits distinct physical properties that influence its formulation, storage, and administration. Understanding these properties is essential for proper handling and pharmaceutical development.

PropertyValue
AppearanceSolid
ColorWhite
Melting Point106-107°C
Storage ConditionStore at -20°C
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count10

The compound appears as a white crystalline solid that can be crystallized from hexane . Its melting point range of 106-107°C provides a quality control parameter for synthesis verification . For optimal stability and shelf-life, the compound should be stored at -20°C to prevent degradation and maintain its physicochemical integrity.

Solubility and Chemical Properties

The solubility profile of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt significantly influences its bioavailability and formulation possibilities in pharmaceutical preparations. Its ionization characteristics also affect its behavior in physiological environments.

PropertyValue
Water Solubility7.3 mg/mL
pKa7.88±0.50 (Predicted)
Exact Mass476.26348488 Da
Monoisotopic Mass476.26348488 Da

The compound's water solubility of 7.3 mg/mL indicates moderate aqueous solubility, facilitating its formulation in various pharmaceutical dosage forms . The predicted pKa value of approximately 7.88 suggests that the compound exists partially ionized at physiological pH, which may impact its membrane permeability and distribution within biological systems.

Synonyms and Nomenclature

Chemical Names and Synonyms

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is recognized by several alternative names and identifiers in scientific literature and chemical databases. This diversity in nomenclature reflects its importance in pharmaceutical research and development.

TypeNames
Primary NameN-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Alternative Chemical Names2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, (2E)-2-butenedioate (2:1)
(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
2-[N-(Dicyclopropylmethyl)amino]oxazoline hemifumarate
Common NameRilmenidine hemifumarate salt

The base compound, rilmenidine, is also known by names such as S 3341 and oxaminozoline, reflecting its development history and chemical structure . The diversity of names underscores the compound's significance across multiple scientific disciplines, from medicinal chemistry to pharmacology.

Database Identifiers

Various chemical databases assign specific identifiers to N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt, facilitating cross-referencing and information retrieval in scientific research. These identifiers enable researchers to access comprehensive information about the compound from different resources.

DatabaseIdentifier
PubChem CID45073450
CAS Registry Number207572-68-7
DSSTox Substance IDDTXSID601017676
Free Base CAS54187-04-1
EINECS (Free Base)259-021-0

These standardized identifiers ensure unambiguous identification of the compound across different scientific databases, facilitating data integration and knowledge exchange in pharmaceutical research . The free base form (rilmenidine without the hemifumarate) has its own distinct CAS number, reflecting the chemical distinction between the base compound and its salt form.

Pharmacological Properties

Mechanism of Action

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt primarily functions through selective activation of I1 imidazoline receptors while also demonstrating activity at α2 adrenoceptors. This dual mechanism contributes to its effectiveness as an antihypertensive agent with potentially fewer side effects than older antihypertensive drugs.

The compound exerts its antihypertensive effects through multiple pathways:

  • Central sympathoinhibitory actions via I1 imidazoline receptors in the rostral ventrolateral medulla, reducing sympathetic outflow

  • Peripheral actions on α2 adrenoceptors

  • Renal effects, including inhibition of Na+/H+ reverse transport

This multifaceted mechanism results in effective blood pressure reduction through decreased peripheral resistance without significant impact on cardiac output or heart rate. The selective action on I1 receptors potentially reduces sedative effects commonly observed with less selective agents.

Therapeutic Applications

The primary clinical application of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is in the management of hypertension. Its efficacy profile compares favorably with other antihypertensive drug classes.

Therapeutic ClassEfficacy Comparison
DiureticsComparable antihypertensive efficacy
Beta-blockersComparable antihypertensive efficacy
Calcium Channel BlockersComparable antihypertensive efficacy
ACE InhibitorsComparable antihypertensive efficacy

The compound provides effective blood pressure control with several advantageous characteristics: minimal sedative effects at standard therapeutic doses, and no significant adverse effects on glycemic control, lipid profiles, or renal function . These properties make it particularly suitable for hypertensive patients with comorbidities such as diabetes or dyslipidemia, where metabolic neutrality is desirable.

Biological Activity

In Vitro Studies

Laboratory investigations of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt have revealed activity beyond its primary antihypertensive effects, particularly in cellular models of proliferation and apoptosis. These findings suggest potential applications in areas beyond cardiovascular medicine.

Study TypeCell LineConcentrationExposure TimeResults
Cell ProliferationK562 (human leukemia)25, 50, 100 μM24 hoursDose-dependent inhibition of colony formation

In human leukemia K562 cells, the compound demonstrates antiproliferative effects through multiple mechanisms. It stimulates the pro-apoptotic protein Bax, induces mitochondrial pathway disruption, and triggers apoptosis . These findings suggest potential anticancer properties that warrant further investigation, potentially expanding the therapeutic scope of this compound beyond its current applications.

In Vivo Studies

Animal studies with N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt have demonstrated effects beyond blood pressure control, particularly in models of neurodegenerative disorders. These findings highlight potential neuroprotective properties with therapeutic implications.

In N171-82Q mouse models of Huntington's disease, treatment with rilmenidine (administered intraperitoneally four times weekly) produced significant improvements in motor function. Specifically, treated mice showed enhanced forelimb grip strength and all-limbs grip strength from 12 to 22 weeks of age compared to untreated controls . Additionally, the treatment reduced levels of mutant huntingtin protein, suggesting neuroprotective mechanisms that may involve autophagy induction.

The compound's ability to induce autophagy is particularly significant, as this cellular process plays important roles in protein quality control and cellular homeostasis. Dysregulation of autophagy has been implicated in various neurodegenerative conditions, suggesting potential applications for rilmenidine in disorders characterized by protein aggregation.

ParameterSpeciesValueRoute
LD50Mice375 mg/kgOral
LD50Rats295 mg/kgOral

The acute toxicity data indicates moderate toxicity in rodent models, with LD50 values in the range of 295-375 mg/kg for oral administration . This toxicity profile is consistent with other centrally-acting antihypertensive medications and reflects an acceptable safety margin relative to therapeutic doses.

Synthesis and Production

Synthetic Routes

Multiple synthetic pathways have been developed for the production of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt, providing options for manufacturing scale-up and process optimization. Two primary methods have been documented:

Method 1:

  • Reaction of compound (I) with phenyl chloroformate to obtain compound (II)

  • Reaction of compound (II) with aminoethanol to produce compound (III)

  • Chlorination of compound (III) with dichlorosulfoxide to obtain compound (IV)

  • Cyclization to produce rilmenidine

  • Salt formation with fumaric acid to yield the hemifumarate salt

Method 2:

  • Direct reaction of compound (I) with chloroethyl isocyanate to obtain compound (IV)

  • Cyclization to produce rilmenidine

  • Salt formation with fumaric acid to yield the hemifumarate salt

These synthetic routes offer flexibility in production approaches, allowing manufacturers to optimize based on reagent availability, cost considerations, and specific quality requirements. The final salt formation step with fumaric acid is crucial for enhancing stability and solubility characteristics.

Current Research and Applications

Emerging Therapeutic Areas

Recent research on N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt has revealed potential applications beyond its established use in hypertension management. These emerging therapeutic areas represent promising directions for future clinical investigation.

The compound's demonstrated ability to induce autophagy has generated particular interest in the context of neurodegenerative disorders characterized by protein aggregation. The positive results in Huntington's disease models, specifically the reduction in mutant huntingtin levels and improvement in motor function, suggest potential applications in conditions with similar pathological mechanisms .

Additionally, the antiproliferative effects observed in leukemia cell lines warrant further investigation into potential anticancer applications. The compound's ability to regulate cell proliferation and stimulate apoptotic pathways in K562 cells suggests mechanisms that could be exploited in targeted cancer therapies, potentially as an adjunctive treatment or in combination with established chemotherapeutic agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator